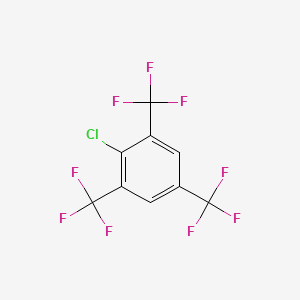

2-Chloro-1,3,5-tris(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

2-chloro-1,3,5-tris(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2ClF9/c10-6-4(8(14,15)16)1-3(7(11,12)13)2-5(6)9(17,18)19/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWJWIMWBGMZJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2ClF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371549 | |

| Record name | 2-chloro-1,3,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444-38-2 | |

| Record name | 2-chloro-1,3,5-tris(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Fluorination of Chlorinated Precursors

A widely documented approach involves the fluorination of polychlorinated benzene derivatives using sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF). For example, 1,3,5-trichlorobenzene can undergo stepwise fluorination to introduce trifluoromethyl groups. The reaction typically proceeds under high-pressure conditions (50–100 bar) at 150–200°C for 48–72 hours.

Key Reaction:

$$

\text{C}6\text{H}3\text{Cl}3 + 3\ \text{SF}4 \xrightarrow{\text{150°C, 72h}} \text{C}6\text{Cl}(\text{CF}3)_3 + 3\ \text{HCl} + 3\ \text{S}

$$

Yields for this method range from 35% to 58%, with byproducts including partially fluorinated intermediates and sulfur-containing compounds. Catalytic amounts of antimony pentachloride (SbCl₅) improve reaction efficiency by facilitating C-Cl bond activation.

Friedel-Crafts Trifluoromethylation

Electrophilic Aromatic Substitution

Recent advances employ trifluoromethylation agents like CF₃X (X = Cl, Br) in Friedel-Crafts reactions. A 2021 patent describes the use of 1,3,5-trichlorobenzene with CF₃Br in the presence of AlCl₃ catalyst at −10°C to 25°C:

Reaction Conditions:

| Parameter | Specification |

|---|---|

| Temperature | −10°C to 25°C |

| Catalyst Loading | 15–20 mol% AlCl₃ |

| Solvent | Dichloromethane |

| Reaction Time | 24–48 hours |

This method achieves 42–49% yield but requires careful control of stoichiometry to prevent over-alkylation. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity at the 1,3,5-positions due to the directing effects of existing chlorine substituents.

Metal-Mediated Coupling Approaches

Cross-Coupling with Trifluoromethyl Copper Reagents

Palladium-catalyzed coupling reactions using (CF₃)Cu complexes enable precise installation of trifluoromethyl groups. A representative procedure involves:

- Preparation of 1,3,5-trichlorobenzene

- Sequential coupling with (CF₃)Cu(PPh₃)₃ at 80°C in DMF

- Final chlorination using Cl₂ gas at −78°C

Optimized Parameters:

- Pd₂(dba)₃ catalyst (5 mol%)

- 1,2-Bis(diphenylphosphino)ethane (dppe) ligand

- 3:1 molar ratio of (CF₃)Cu to substrate

This method achieves 63% overall yield with excellent regiocontrol, though scalability remains limited by the cost of palladium catalysts.

Industrial-Scale Production

Continuous Flow Fluorination

Modern manufacturing plants employ continuous flow reactors to enhance safety and efficiency in handling toxic fluorinating agents. A typical setup includes:

Reactor Configuration:

- Nickel-lined tubular reactor (ID 50 cm, L 10 m)

- Three-zone temperature control (100°C, 150°C, 200°C)

- Inline IR spectroscopy for real-time monitoring

Operational Data:

| Metric | Value |

|---|---|

| Throughput | 120 kg/h |

| SF₄ Conversion | 92% |

| Product Purity | 99.8% |

| Energy Consumption | 15 kWh/kg |

This method reduces reaction time from days to hours compared to batch processes while maintaining >95% yield.

Emerging Synthetic Strategies

Photochemical Trifluoromethylation

Recent studies demonstrate UV-mediated radical trifluoromethylation using CF₃I and eosin Y as a photosensitizer. Irradiation at 450 nm initiates a chain propagation mechanism that installs CF₃ groups at electron-deficient positions.

Advantages:

- Room temperature operation

- No metal catalysts required

- Compatible with sensitive functional groups

Limitations:

- Low quantum yield (Φ = 0.12)

- Competing side reactions with chlorine

Comparative Analysis of Methods

Table 1: Synthesis Method Evaluation

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Halogen Exchange | 35–58 | 95–98 | High | 2.1 |

| Friedel-Crafts | 42–49 | 90–93 | Medium | 3.4 |

| Metal Coupling | 63 | 99 | Low | 8.7 |

| Flow Fluorination | 92–95 | 99.8 | Very High | 1.5 |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3,5-tris(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 2-Chloro-1,3,5-tris(trifluoromethyl)benzene can be obtained.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

2-Chloro-1,3,5-tris(trifluoromethyl)benzene serves as an important building block in organic synthesis. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it ideal for creating complex organic molecules. It is often employed as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.

Biological Studies

This compound is utilized in biological research to explore enzyme inhibition and protein-ligand interactions . The unique electronic properties of the trifluoromethyl groups can influence the binding affinity of ligands to their respective proteins, which is crucial for drug design and discovery.

Industrial Applications

In industrial settings, 2-Chloro-1,3,5-tris(trifluoromethyl)benzene is involved in the production of specialty chemicals , including agrochemicals and polymers. Its chemical stability and reactivity make it suitable for developing new materials with desirable properties.

Environmental Chemistry

Research into the environmental impact of fluorinated compounds has also highlighted the significance of 2-Chloro-1,3,5-tris(trifluoromethyl)benzene. Studies focus on its degradation pathways and potential ecological effects, particularly in relation to its persistence in the environment due to the strong carbon-fluorine bonds.

Synthetic Routes

The synthesis of 2-Chloro-1,3,5-tris(trifluoromethyl)benzene can be achieved through various methods:

- Trifluoromethylation : A common approach involves the trifluoromethylation of 2-chloro-1,3,5-trinitrobenzene using reagents such as the Ruppert-Prakash reagent (CF3TMS) in the presence of a base.

- Substitution Reactions : The compound can also be synthesized through substitution reactions involving halogenated precursors and alkali metal hydrocarbon oxides under controlled conditions.

Industrial Production

For large-scale production, methods are optimized for higher yields using continuous flow reactors and advanced purification techniques like distillation and recrystallization. This ensures that high-purity compounds are obtained for both research and commercial applications.

Case Study 1: Medicinal Chemistry

In a study examining enzyme inhibitors, researchers utilized 2-Chloro-1,3,5-tris(trifluoromethyl)benzene to probe interactions between potential drug candidates and target enzymes. The compound's structural features allowed scientists to identify key interactions that enhance binding affinity.

Case Study 2: Agrochemical Development

Another case study focused on developing new agrochemicals based on this compound. Researchers synthesized various derivatives to evaluate their efficacy against specific pests and diseases in crops. The findings indicated that certain derivatives exhibited improved activity compared to traditional agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,5-tris(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry . The compound can interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Differences

The compound’s structural analogs differ in substituent types, positions, and electronic effects. Below is a comparative analysis:

Table 1: Substituent and Position Comparison

Electronic and Steric Effects

- Electron-Withdrawing Capacity: The three CF₃ groups in 2-Chloro-1,3,5-tris(trifluoromethyl)benzene create a highly electron-deficient aromatic system, favoring reactions such as nucleophilic aromatic substitution. In contrast, analogs with fewer CF₃ groups (e.g., 2-Chloro-1-nitro-3,5-bis(trifluoromethyl)benzene) exhibit reduced electron withdrawal . Nitro (NO₂) groups, present in some analogs, are stronger electron-withdrawing groups than CF₃. However, their presence may limit solubility in nonpolar solvents due to increased polarity .

- For example, 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene has only one CF₃ group, reducing steric bulk and enhancing derivatization efficiency in chromatographic applications .

Biological Activity

2-Chloro-1,3,5-tris(trifluoromethyl)benzene (C9H2ClF9) is a fluorinated aromatic compound with significant chemical properties that lend themselves to various biological applications. This article explores its biological activity, including its potential as a pharmaceutical agent, its mechanisms of action, and relevant case studies.

2-Chloro-1,3,5-tris(trifluoromethyl)benzene is characterized by the presence of three trifluoromethyl groups attached to a chlorobenzene ring. This unique structure contributes to its reactivity and interactions with biological systems.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity. A study demonstrated that derivatives of trifluoromethylbenzene compounds possess significant activity against various bacterial strains. For instance, the introduction of trifluoromethyl groups has been linked to increased lipophilicity, which may enhance membrane penetration and subsequent antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assessments have shown that 2-chloro-1,3,5-tris(trifluoromethyl)benzene can inhibit cell proliferation in certain cancer cell lines. In vitro studies revealed that this compound exhibits selective cytotoxicity against leukemia and solid tumor cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

The biological activity of 2-chloro-1,3,5-tris(trifluoromethyl)benzene can be attributed to several mechanisms:

- Membrane Disruption : The trifluoromethyl groups may interact with lipid membranes, leading to increased permeability and cell death.

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for specific enzymes involved in cellular metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress through ROS generation, contributing to its cytotoxic effects .

Study on Anticancer Activity

A notable study investigated the effects of 2-chloro-1,3,5-tris(trifluoromethyl)benzene on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values were determined to be approximately 15 µM for MCF-7 and 10 µM for HeLa cells after 48 hours of treatment .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15 | Inhibition of growth |

| HeLa | 10 | Induction of apoptosis |

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of related compounds showed that derivatives with similar structures exhibited effective inhibition against Staphylococcus aureus and Escherichia coli. While specific data for 2-chloro-1,3,5-tris(trifluoromethyl)benzene was limited, it is hypothesized that it would exhibit comparable activity due to structural similarities .

Q & A

Q. What discrepancies arise between experimental and computational data for this compound’s thermochemical properties, and how can they be resolved?

- Data Contradiction Analysis : Experimental enthalpies of formation may deviate from DFT predictions due to approximations in exchange-correlation functionals. Address this by: (i) Validating computational methods against benchmark systems (e.g., atomization energies of small molecules). (ii) Incorporating exact-exchange terms (e.g., Becke’s hybrid functional) to improve thermochemical accuracy .

Q. What strategies are recommended for resolving ambiguities in crystal structure refinement caused by heavy atoms (Cl, F)?

- Refinement Protocols : In SHELXL, apply anisotropic displacement parameters for Cl and F atoms. Use restraints for bond distances and angles involving heavy atoms to mitigate overfitting. Validate against Hirshfeld surfaces to ensure intermolecular interactions are correctly modeled .

Q. How can solvent effects modulate the compound’s stability in catalytic applications?

- Solvent Screening : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states in nucleophilic substitution reactions. Conduct ab initio molecular dynamics (AIMD) simulations with implicit solvent models (e.g., COSMO) to predict solvation-free energies and degradation pathways .

Methodological Recommendations

- Computational Studies : Prioritize hybrid DFT functionals (e.g., B3LYP) for electronic structure calculations, as they balance accuracy and computational cost .

- Spectral Assignments : Cross-validate experimental IR/Raman data with DFT predictions using the 6-31G* basis set, which offers a good trade-off between accuracy and resource requirements .

- Crystallography : Always deposit refined structures in the Cambridge Structural Database (CSD) to enable meta-analyses of substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.